Product packaging for Deschloromeclozine(Cat. No.:CAS No. 16896-82-5)

Deschloromeclozine

Cat. No.: B172027
CAS No.: 16896-82-5
M. Wt: 356.5 g/mol
InChI Key: KPNOZWCKPABFIJ-UHFFFAOYSA-N
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Description

Deschloromeclozine, with the chemical name 1-Benzhydryl-4-(3-methylbenzyl)piperazine and CAS Number 16896-82-5, is supplied as an analytical reference standard . This compound is intended for research and development purposes, specifically for use in analytical method development and validation (AMV), as well as Quality Control (QC) applications during the commercial production or Abbreviated New Drug Application (ANDA) for the drug Meclizine . This compound is offered with detailed characterization data compliant with regulatory guidelines . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic use in humans . Please be aware that the compound "this compound" is distinct from "Deschloroclozapine," the latter being a potent chemogenetic actuator used in neuroscience research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2 B172027 Deschloromeclozine CAS No. 16896-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNOZWCKPABFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16896-82-5
Record name 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016896825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2CXR689
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of Deschloromeclozine typically involves the nucleophilic substitution reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Deschloromeclozine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzhydryl or 3-methylphenyl groups can be replaced with other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemogenetic Manipulation

  • Neuronal Activity Control : DCZ has been utilized to modulate neuronal activity in both animal models and human studies. For instance, systemic delivery of low doses (1 or 3 μg/kg) has been shown to enhance neuronal firing within minutes, demonstrating rapid action compared to other agonists .
  • Behavioral Studies : In non-human primates, DCZ administration has been linked to reversible spatial working memory deficits, allowing researchers to study cognitive functions and their underlying neural mechanisms .

Pain Research

DCZ's efficacy extends into pain management studies. It has been shown to significantly elevate mechanical nociceptive and thermal thresholds in neuropathic pain models, suggesting its potential for therapeutic applications in pain relief . Notably, the onset of analgesic effects was faster with DCZ than with CNO, indicating its superior performance in this context .

Imaging Studies

DCZ has also been employed as a radioligand in positron emission tomography (PET) imaging studies. This application allows for the visualization of DREADD expression and activity in living subjects, providing insights into the dynamics of neuronal circuits in real-time . The improved binding characteristics of DCZ compared to CNO make it an attractive option for such imaging techniques.

Comparative Efficacy with Other Agonists

In comparative studies involving CNO and DCZ, the latter consistently demonstrated greater potency at lower doses. For example, while CNO required a dosage of 1 mg/kg to achieve significant effects, DCZ was effective at just 0.1 mg/kg . This reduced dosage not only minimizes potential side effects but also enhances the specificity of neuronal activation.

Parameter CNO Deschloromeclozine (DCZ)
Effective Dose1 mg/kg0.1 mg/kg
Onset of ActionSlowerRapid
PotencyLowerHigher
Side EffectsPotentially higherLower

Mechanism of Action

The mechanism of action of Deschloromeclozine involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound’s structure allows it to interact with various receptors and enzymes, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Molecular and Structural Properties
Compound Molecular Formula CAS Number Key Structural Features
Deschloromeclozine C₁₈H₂₀N₄ 1977-07-7 Dibenzodiazepine backbone, lacks chlorine
Clozapine C₁₈H₁₉ClN₄ 5786-21-0 Chlorine at position 8, tricyclic structure
Desmethyldoxepin HCl C₁₈H₁₉NO·ClH 4504-96-5 Tricyclic antidepressant derivative
8-Dechloro-9-chloro Desloratadine C₁₉H₁₉ClN₂ 117811-13-9 Antihistamine derivative, chloro-substituted

Key Observations :

  • Clozapine : The parent compound of this compound, clozapine’s chlorine atom enhances receptor binding affinity, whereas this compound’s altered structure may reduce antipsychotic efficacy .
  • Desmethyldoxepin HCl: Shares a tricyclic framework but belongs to the dibenzoxepine class, indicating divergent therapeutic applications (antidepressant vs.
  • 8-Dechloro-9-chloro Desloratadine : An antihistamine derivative with structural similarities in aromatic rings but distinct functional groups, highlighting the role of halogenation in pharmacological activity .

Functional and Pharmacological Comparisons

Table 2: Pharmacological and Toxicological Data
Compound Therapeutic Class IC₅₀ (nM)* Toxicity Profile
This compound Under investigation Not reported Limited toxicological data; requires caution
Clozapine Antipsychotic 5–20 (D₂ receptors) Agranulocytosis risk
Desloratadine Antihistamine 4–10 (H₁ receptors) Low sedation potential
Pioglitazone HCl Antidiabetic (PPAR-γ agonist) 500–800 (PPAR-γ) Hepatotoxicity concerns

*IC₅₀ values are approximate and context-dependent.

Key Findings :

  • Receptor Affinity : this compound lacks documented receptor binding data, whereas clozapine exhibits high affinity for dopamine (D₂) and serotonin (5-HT₂A) receptors .
  • Desloratadine and pioglitazone, though unrelated structurally, exemplify how functional groups dictate safety (e.g., PPAR-γ agonists vs. antihistamines) .

Analytical and Regulatory Considerations

  • Analytical Methods : High-performance liquid chromatography (HPLC) is validated for detecting related substances in compounds like pioglitazone HCl, a methodology applicable to this compound purity assessments .

Biological Activity

Deschloromeclozine, also known as deschloroclozapine (DCZ), is a potent and selective chemogenetic actuator primarily used in the context of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and implications for research and therapeutic applications.

Overview of this compound

This compound is a derivative of clozapine, designed to enhance specificity and efficacy in activating DREADDs. It has emerged as a significant tool in neuroscience for manipulating neuronal activity with minimal off-target effects. The compound's high affinity for muscarinic DREADDs, particularly hM3Dq and hM4Di, positions it as a valuable asset in chemogenetic studies.

Affinity and Potency

This compound exhibits remarkable potency as an agonist for DREADDs:

  • Ki values :
    • hM3Dq: 6.3 nM
    • hM4Di: 4.2 nM
  • EC50 values :
    • hM3Dq: 0.13 nM
    • hM4Di: 0.081 nM

These values indicate that DCZ has significantly greater affinity compared to clozapine-N-oxide (CNO), which is commonly used in similar contexts. Specifically, DCZ shows a 100-fold greater affinity for hM3Dq and hM4Di than CNO, making it one of the most potent DREADD agonists available .

Off-Target Effects

DCZ displays low off-target receptor binding, with Ki values greater than 100 nM at most GPCRs, ion channels, and transporters tested. This selectivity minimizes unwanted side effects during experimental applications .

This compound functions by selectively activating DREADDs, allowing researchers to control neuronal activity in vivo. Upon administration, DCZ binds to the DREADDs expressed in targeted neurons, leading to rapid activation:

  • Onset of action : Approximately 10 minutes post-injection.
  • Duration : Sustained effects can be observed for several hours depending on dosage .

Comparative Studies with CNO

Research comparing the effects of DCZ and CNO has demonstrated that DCZ can achieve similar or superior outcomes at lower doses. For instance:

  • In transgenic rats expressing hM3Dq in oxytocin neurons, administration of 0.1 mg/kg DCZ resulted in a significant elevation of serum oxytocin levels compared to 1 mg/kg CNO. This suggests that DCZ not only activates the targeted receptors more efficiently but also may influence physiological outcomes more effectively due to its rapid action .

Behavioral Assessments

Studies have shown that DCZ can modulate behavior through its action on neuronal circuits:

  • In pain models, both DCZ and CNO increased nociceptive thresholds; however, DCZ exhibited a faster onset of analgesic effects .
  • Electrophysiological assessments revealed that DCZ treatment led to increased cFos expression in neurons expressing excitatory DREADDs without affecting non-targeted neurons, indicating its specificity .

Implications for Future Research

The unique properties of this compound make it a promising candidate for various applications in neuroscience research:

  • Cognitive Studies : Its ability to selectively activate specific neuronal populations can help elucidate the neural circuits involved in cognitive functions.
  • Therapeutic Potential : Given its rapid action and low off-target effects, DCZ could be explored as a therapeutic agent for conditions like epilepsy or chronic pain where precise modulation of neuronal activity is required .

Summary Table of Key Findings

PropertyThis compound (DCZ)Clozapine-N-Oxide (CNO)
Ki (hM3Dq)6.3 nMHigher
Ki (hM4Di)4.2 nMHigher
EC50 (hM3Dq)0.13 nMHigher
EC50 (hM4Di)0.081 nMHigher
Onset Time~10 minutesLonger
Off-Target BindingKi > 100 nMVariable

Q & A

Q. What are the key physicochemical properties of Deschloromeclozine, and how do they influence experimental design?

this compound’s solubility, stability under varying pH/temperature conditions, and partition coefficients (logP) are critical for selecting solvents, storage protocols, and bioavailability studies. Methodological approaches include HPLC for purity assessment, differential scanning calorimetry (DSC) for thermal stability, and computational modeling (e.g., COSMO-RS) to predict solubility .

Q. What established synthesis protocols exist for Deschloromeczoline, and how can they be optimized for small-scale laboratory preparation?

Classical synthesis routes involve chlorination of meclozine derivatives followed by dechlorination steps. Optimization strategies include reaction temperature modulation (25–40°C), catalyst screening (e.g., Pd/C for hydrogenolysis), and solvent selection (e.g., DMF vs. THF) to improve yield. Detailed protocols must specify stoichiometry, purification methods (column chromatography vs. recrystallization), and spectroscopic validation (NMR, FTIR) .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

LC-MS/MS is preferred for high sensitivity in plasma/tissue samples, with validation parameters per ICH guidelines (linearity range: 1–1000 ng/mL; recovery >85%). Alternative methods include ELISA for rapid screening and MALDI-TOF for structural confirmation. Cross-validation with reference standards is mandatory to avoid false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Discrepancies in IC50 values (e.g., antihistamine vs. neuroprotective effects) may arise from assay variability (cell lines, incubation times) or metabolite interference. A meta-analysis of dose-response curves across studies, coupled with in silico docking simulations to assess target binding affinity, can clarify mechanisms. Transparent reporting of experimental conditions (e.g., buffer composition, cell passage number) is critical .

Q. What methodological frameworks are suitable for evaluating this compound’s off-target effects in complex biological systems?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven approaches. Techniques include:

  • CRISPR-Cas9 screens to identify genetic interactions.
  • Proteome-wide affinity pulldowns coupled with mass spectrometry.
  • Systems pharmacology modeling to predict network-level impacts. Negative controls (e.g., inactive analogs) and dose-ranging studies mitigate false discoveries .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Use species-specific physiologically based pharmacokinetic (PBPK) models to optimize dosing regimens. Key parameters include:

  • Tissue distribution : Radiolabeled tracer studies (e.g., 14C-Deschloromeclozine).
  • Metabolic profiling : CYP450 inhibition assays and hepatocyte incubation.
  • Temporal sampling : Serial blood/tissue collection over 24–72 hours. Statistical power analysis (α=0.05, β=0.2) ensures robustness .

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Implement quality-by-design (QbD) principles:

  • Raw material standardization : Supplier audits and certificates of analysis (CoA).
  • Process analytical technology (PAT) : Real-time monitoring of critical synthesis steps.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC tracking. Collaborative inter-laboratory validation enhances reproducibility .

Data and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s cytotoxicity data across laboratories?

Adopt consensus guidelines:

  • Cell culture : ATCC authentication, mycoplasma testing, and passage number limits.
  • Assay protocols : MTT vs. ATP-based luminescence; normalization to vehicle controls.
  • Data sharing : Deposit raw datasets in public repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What bioinformatics tools are recommended for integrating omics data in this compound mechanism-of-action studies?

Use STRING-DB for protein interaction networks, MetaboAnalyst for metabolomics, and GSEA (Gene Set Enrichment Analysis) for transcriptomic data. Cross-reference with KEGG pathways and DisGeNET for disease associations. Code sharing via GitHub enhances transparency .

Ethical and Regulatory Considerations

Q. How should researchers address ethical challenges in preclinical this compound studies?

Follow ARRIVE 2.0 guidelines for animal studies: Justify sample sizes, minimize suffering, and disclose conflicts of interest. For human cell lines, obtain IRB approval and informed consent if using primary samples. Include negative results in publications to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.